Technical Documentation Center

N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline
  • CAS: 1040682-73-2

Core Science & Biosynthesis

Foundational

Physicochemical properties and molecular weight of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline

An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, molecular weight, and proposed synthesis of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical calculations, data from analogous structures, and established chemical principles to offer a robust profile of this novel compound. The guide includes detailed methodologies for property determination, a plausible synthetic route, and expected analytical characteristics, underpinned by a commitment to scientific integrity and practical application.

Introduction

N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline is a complex organic molecule incorporating three key structural motifs: a 2,3-dimethylaniline core, a methoxyphenoxy group, and a propyl linker. The aniline moiety is a common scaffold in medicinal chemistry, often associated with a range of biological activities. The methoxyphenoxy group can influence the compound's lipophilicity and potential for hydrogen bonding, which are critical parameters for pharmacokinetic and pharmacodynamic profiles. The dimethyl substitution on the aniline ring can modulate the basicity of the nitrogen atom and introduce steric hindrance, potentially affecting receptor binding and metabolic stability.

Given the absence of extensive empirical data in the public domain for this specific molecule, this guide employs a combination of computational chemistry, analysis of structurally related compounds, and established theoretical frameworks to predict its key physicochemical properties. This approach provides a valuable starting point for researchers embarking on the synthesis, characterization, and evaluation of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline.

Molecular Structure and Weight

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and weight.

Chemical Structure:

Caption: Chemical structure of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline.

  • Molecular Formula: C₁₈H₂₃NO₂

  • Molecular Weight: 285.39 g/mol

The molecular weight is calculated based on the atomic weights of the constituent elements: (18 × 12.011) + (23 × 1.008) + (1 × 14.007) + (2 × 15.999).

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of a compound are paramount in determining its behavior in both biological and chemical systems. The following table summarizes the predicted properties for N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline, with comparative data for the parent compound, 2,3-dimethylaniline, to provide context.

PropertyPredicted Value for N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylanilineExperimental Value for 2,3-DimethylanilineRationale for Prediction
Physical State Viscous liquid or low-melting solidLiquidThe significant increase in molecular weight and potential for intermolecular interactions suggest a higher viscosity and potential for solidification compared to the parent aniline.
Boiling Point > 300 °C (at atmospheric pressure)221-222 °CThe addition of the bulky and high-molecular-weight methoxyphenoxypropyl group will substantially increase the boiling point. A structurally similar compound, N-(β-hydroxypropyl)-2,3-dimethylaniline, has a boiling point of 153-155 °C at 1 mm Hg.[1]
Solubility in Water Low to negligible5.6 g/L at 20 °CThe large, nonpolar aromatic and alkyl portions of the molecule are expected to dominate, leading to poor aqueous solubility.
Solubility in Organic Solvents High (e.g., in ethanol, acetone, ethyl acetate)Soluble in many organic solventsThe molecule's organic character suggests good solubility in common nonpolar and polar aprotic solvents.
pKa (of the conjugate acid) 4.0 - 5.04.70The basicity of the aniline nitrogen is expected to be similar to that of 2,3-dimethylaniline. The electron-donating methyl groups increase basicity compared to aniline, while the bulky substituent may have a minor electronic and steric effect.
LogP (Octanol-Water Partition Coefficient) 3.5 - 4.5 (Calculated)2.25The addition of the lipophilic methoxyphenoxypropyl group will significantly increase the LogP value, indicating a greater preference for nonpolar environments.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline is the nucleophilic ring-opening of a suitable epoxide by 2,3-dimethylaniline. This well-established reaction class in organic chemistry offers high regioselectivity and good yields.

Reaction Scheme:

reactant1 2,3-Dimethylaniline product N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline reactant1->product Heat or Lewis Acid Catalyst Arrow -> reactant1->Arrow Heat or Lewis Acid Catalyst reactant2 1-(2-Methoxyphenoxy)-2,3-epoxypropane reactant2->product Heat or Lewis Acid Catalyst reactant2->Arrow Heat or Lewis Acid Catalyst + + +->product Heat or Lewis Acid Catalyst +->Arrow Heat or Lewis Acid Catalyst

Caption: Proposed synthesis of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dimethylaniline (1.0 equivalent).

  • Reagent Addition: Add 1-(2-methoxyphenoxy)-2,3-epoxypropane (1.0-1.2 equivalents) to the flask. The reaction can be performed neat or in a high-boiling polar aprotic solvent such as DMF or DMSO to ensure homogeneity.

  • Catalysis (Optional): For enhanced reaction rates, a Lewis acid catalyst (e.g., LiClO₄, Yb(OTf)₃) can be added in catalytic amounts (1-5 mol%).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining catalyst and unreacted aniline.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

  • Epoxide Ring-Opening: This is a classic and reliable method for forming β-amino alcohols. The aniline nitrogen acts as the nucleophile.

  • Regioselectivity: The nucleophilic attack of the aniline is expected to occur at the less sterically hindered carbon of the epoxide (the terminal CH₂ group), leading to the desired 2-hydroxypropyl linkage.

  • Catalyst: While the reaction can proceed thermally, a Lewis acid catalyst activates the epoxide ring, making it more susceptible to nucleophilic attack and allowing for milder reaction conditions.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and any potential side products.

Expected Analytical Characterization

The identity and purity of the synthesized N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline would be confirmed using a suite of standard analytical techniques.

¹H NMR Spectroscopy:

  • Aromatic Protons: Multiple signals in the range of 6.5-7.5 ppm corresponding to the protons on the 2,3-dimethylaniline and methoxyphenoxy rings.

  • Aliphatic Protons: A complex set of signals between 2.5 and 4.5 ppm corresponding to the -CH₂-CH- propyl linker and the methoxy group protons.

  • Methyl Protons: Two singlets around 2.1-2.3 ppm for the two methyl groups on the aniline ring and a singlet around 3.8 ppm for the methoxy group.

  • Amine and Hydroxyl Protons: A broad singlet for the N-H proton and a signal for the O-H proton, both of which would be exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: A series of signals in the aromatic region (110-160 ppm).

  • Aliphatic Carbons: Signals corresponding to the propyl linker carbons and the methoxy carbon in the range of 40-80 ppm.

  • Methyl Carbons: Signals for the two aromatic methyl carbons and the methoxy carbon in the upfield region (15-25 ppm and around 55 ppm, respectively).

Infrared (IR) Spectroscopy:

  • N-H Stretch: A characteristic absorption band around 3300-3400 cm⁻¹.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether): A strong band around 1240 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak: An [M]⁺ or [M+H]⁺ peak corresponding to the calculated molecular weight (285.39).

  • Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the propyl linker and loss of the methoxyphenoxy or dimethylaniline moieties.

Safety and Handling

As with any chemical compound, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Toxicity: While specific toxicity data is unavailable, aromatic amines should be handled with care as they can be toxic and may be absorbed through the skin.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the physicochemical properties and molecular characteristics of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline. By leveraging established chemical principles and data from analogous compounds, we have constructed a foundational understanding of this molecule. The proposed synthetic route offers a practical starting point for its preparation, and the expected analytical data provides a benchmark for its characterization. This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, drug development, and organic synthesis, enabling further exploration of this and related compounds.

References

  • PrepChem. Synthesis of N-(β-hydroxypropyl)-2,3-dimethylaniline. [Link]

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Guide to the ¹H and ¹³C-NMR Spectral Analysis of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline and its Structural Analogues

This guide provides an in-depth analysis of the ¹H and ¹³C-NMR spectra of the novel compound N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline. In the absence of previously published experimental data for this specific...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C-NMR spectra of the novel compound N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline. In the absence of previously published experimental data for this specific molecule, this document offers a detailed prediction and interpretation of its NMR spectra, grounded in the established principles of nuclear magnetic resonance spectroscopy and supported by comparative data from structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a thorough understanding of the spectroscopic characteristics of this and similar N-alkylaniline derivatives.

Introduction

N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline is a complex organic molecule incorporating three key structural motifs: a 2,3-dimethylaniline core, an N-propyl linker, and a 2-methoxyphenoxy group. The precise characterization of such molecules is paramount for confirming their identity, purity, and conformation, with NMR spectroscopy being the most powerful tool for this purpose. Understanding the nuances of the ¹H and ¹³C-NMR spectra allows for unambiguous structural elucidation and can provide insights into the electronic and steric environment of each atom within the molecule.

This guide will first present a detailed, atom-by-atom prediction of the chemical shifts and coupling patterns for N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline. Subsequently, we will compare these predicted values with the experimental NMR data of simpler, commercially available analogues to validate our assignments and highlight the influence of the combined molecular structure on the spectral features.

Predicted ¹H and ¹³C-NMR Spectral Analysis of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline

The structure and atom numbering for N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline are presented below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline with atom numbering.

¹H-NMR Spectrum (Predicted)

The predicted ¹H-NMR spectrum is based on the analysis of substituent effects and typical chemical shift ranges for similar functional groups.[1][2][3]

Signal AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted IntegrationRationale
H5~7.0-7.2t1HAromatic proton on the dimethylaniline ring, expected to be a triplet due to coupling with H4 and H6.
H4, H6~6.6-6.8d2HAromatic protons on the dimethylaniline ring, expected to be doublets due to coupling with H5.
H3''-H6''~6.8-7.1m4HAromatic protons on the methoxyphenoxy ring, expected to be a complex multiplet.
NH~3.5-4.5br s1HThe N-H proton signal is expected to be a broad singlet and its chemical shift can be concentration and solvent dependent.
O-CH~3.8s3HThe methoxy group protons will appear as a sharp singlet. Methoxy groups typically resonate in the 2.4 to 4.4 ppm range.[2]
C2'-H ~4.5-4.8m1HMethine proton on the propyl chain, shifted downfield by the adjacent oxygen and nitrogen atoms.
C1'-H~3.2-3.5m2HMethylene protons on the propyl chain adjacent to the nitrogen.
C2-CH ₃, C3-CH~2.1-2.3s6HThe two methyl groups on the aniline ring are expected to have similar chemical shifts and appear as singlets.
C3'-CH~1.2-1.4d3HMethyl group on the propyl chain, appearing as a doublet due to coupling with the C2'-H.
¹³C-NMR Spectrum (Predicted)

The predicted ¹³C-NMR chemical shifts are based on established values for aniline, xylene, and methoxybenzene derivatives.[1][4]

Signal AssignmentPredicted Chemical Shift (ppm)Rationale
C1~145-148Aromatic carbon attached to the nitrogen atom.
C2, C3~130-138Aromatic carbons bearing the methyl groups.
C4, C5, C6~110-130Aromatic carbons of the dimethylaniline ring.
C1''~150-155Aromatic carbon of the phenoxy group attached to oxygen.
C2''~148-152Aromatic carbon of the phenoxy group bearing the methoxy group.
C3''-C6''~112-125Aromatic carbons of the methoxyphenoxy ring.
O -CH₃~55-60Carbon of the methoxy group.[2]
C2'~70-75Methine carbon of the propyl chain, attached to oxygen.
C1'~45-50Methylene carbon of the propyl chain, attached to nitrogen.
C2-C H₃, C3-C H₃~15-20Carbons of the methyl groups on the aniline ring.
C3'~18-22Methyl carbon of the propyl chain.

Comparison with Structural Analogues

To substantiate the predicted spectral data, we will now compare it with the experimental NMR data of three key structural fragments of the target molecule: 2,3-Dimethylaniline, N-Propylaniline, and 2-Methoxyphenylacetate.

2,3-Dimethylaniline

This compound represents the core aniline structure of our target molecule.

Caption: Structure of 2,3-Dimethylaniline.

Experimental Data for 2,3-Dimethylaniline: [5][6]

¹H-NMR SignalChemical Shift (ppm)Multiplicity
Aromatic H6.5-7.0m
NH₂~3.5br s
CH₃~2.1, ~2.2s
¹³C-NMR SignalChemical Shift (ppm)
C-N~144
C-CH₃~125, ~137
Aromatic CH~114, ~122, ~126
CH₃~14, ~20

The experimental data for 2,3-dimethylaniline aligns well with our predictions for the corresponding moiety in the target molecule. The aromatic protons and carbons, as well as the methyl groups, show chemical shifts in the expected regions.

N-Propylaniline

This molecule helps in understanding the spectral characteristics of the N-propyl group attached to an aniline ring.[7][8]

Caption: Structure of N-Propylaniline.

Experimental Data for N-Propylaniline: [7][8]

¹H-NMR SignalChemical Shift (ppm)Multiplicity
Aromatic H6.5-7.2m
NH~3.6br s
N-CH~3.1t
CH ₂-CH₃~1.6sextet
CH~1.0t
¹³C-NMR SignalChemical Shift (ppm)
C-N~148
Aromatic CH~113, ~117, ~129
N-C H₂~46
C H₂-CH₃~23
C H₃~11

The N-propyl group in N-propylaniline provides a baseline for the chemical shifts of the propyl linker in our target molecule. The downfield shift of the C1' and C2' protons and carbons in our target molecule is anticipated due to the additional electron-withdrawing effect of the 2-methoxyphenoxy group at the C2' position.

2-Methoxyphenyl Acetate

This compound serves as a reference for the 2-methoxyphenoxy moiety.[9]

Caption: Structure of 2-Methoxyphenyl Acetate.

Experimental Data for 2-Methoxyphenyl Acetate: [9]

¹H-NMR SignalChemical Shift (ppm)Multiplicity
Aromatic H6.9-7.2m
O-CH~3.8s
CO-CH~2.3s
¹³C-NMR SignalChemical Shift (ppm)
C=O~169
C-O (Aromatic)~140, ~151
Aromatic CH~113, ~121, ~122, ~127
O-C H₃~56
CO-C H₃~21

The aromatic proton and carbon signals, as well as the methoxy group signals of 2-methoxyphenyl acetate, are in good agreement with the predicted values for the 2-methoxyphenoxy portion of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline.

Experimental Protocols

The following are generalized, yet detailed, step-by-step methodologies for acquiring high-quality ¹H and ¹³C-NMR spectra for compounds of this type.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard such as tetramethylsilane (TMS) can be added (typically at 0 ppm).

NMR Data Acquisition
  • Instrument Setup: The NMR spectra should be acquired on a high-resolution spectrometer, for instance, a 400 MHz or higher field strength instrument.

  • Tuning and Shimming: The probe must be tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

  • ¹H-NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: Typically 8 to 16 scans are sufficient for a concentrated sample.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is usually adequate.

    • Acquisition Time (aq): 2-4 seconds to ensure good resolution.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally sufficient to cover all proton signals.

  • ¹³C-NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): A 2-second delay is a good starting point.

    • Spectral Width (sw): A range of 0 to 220 ppm will cover most organic carbon signals.

Data Processing
  • Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0 ppm).

  • Integration: The relative areas of the peaks in the ¹H-NMR spectrum are integrated to determine the proton ratios.

G cluster_exp Experimental Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acq NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->NMR_Acq Insert into Spectrometer DataProc Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->DataProc Generate FID Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) DataProc->Analysis Generate Spectrum Structure Structural Elucidation Analysis->Structure Assign Signals

Caption: A simplified workflow for NMR spectral analysis.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C-NMR spectra of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline. By dissecting the molecule into its constituent parts and comparing them with known compounds, we have established a robust framework for the interpretation of its NMR data. The detailed experimental protocols provided herein offer a standardized approach for obtaining high-quality spectra. This work serves as a valuable resource for any researcher engaged in the synthesis and characterization of this and structurally related molecules, enabling confident structural verification and paving the way for further investigation into their chemical and biological properties.

References

  • Lunazzi, L., Magagnoli, C., & Macciantelli, D. (1980). Conformational studies by dynamic nuclear magnetic resonance spectroscopy. Part 19. Substituent effects upon the rotational barrier of alkylanilines. Perkin Trans. 2, 1704-1708. [Link]

  • Eriksen, T. E. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2322. [Link]

  • PubChem. (n.d.). 2,3-Dimethylaniline. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Chen, F., et al. (2017). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. Org. Lett., 19(24), 6740–6743. [Link]

  • Li, Y., et al. (2018). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. Org. Lett., 20(17), 5228–5232. [Link]

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved February 12, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Ke, Z., et al. (2021). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz). ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2015). Supplementary Information. RSC Advances, 5, 83709-83713. [Link]

  • Kim, J.-H., et al. (2006). 1 H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. [Link]

  • Beller, M., et al. (2014). Supporting Information. ChemSusChem, 7(8), 2291-2296. [Link]

  • Chen, Y., et al. (2023). Polyketides and Alkaloids from the Fungus Penicillium sp. Records of Natural Products, 17(2), 367-371. [Link]

  • The Royal Society of Chemistry. (2017). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. RSC Advances, 7, 53695-53704. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted). Retrieved February 12, 2026, from [Link]

  • Conte, E., et al. (2022). NMR Characterization of Lignans. Molecules, 27(8), 2340. [Link]

  • Capanema, E. A., et al. (2001). Structural Analysis of Residual and Technical Lignins by 1H-13C Correlation 2D NMR-Spectroscopy. Holzforschung, 55(3), 302-308. [Link]

  • PrepChem. (n.d.). Synthesis of N-(β-hydroxypropyl)-2,3-dimethylaniline. Retrieved February 12, 2026, from [Link]

Sources

Comparative

X-ray crystallography data for N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline structural confirmation

Topic: Structural Confirmation of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline via X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Imperative of Absolute Structural Certainty

In the development of aryloxyalkylamine derivatives—a class pharmacologically relevant to anti-arrhythmic and anti-anginal therapeutics (e.g., Ranolazine analogs)—structural ambiguity is a critical failure point. While NMR and Mass Spectrometry (MS) provide connectivity and compositional data, they often fail to unambiguously resolve conformational polymorphism , absolute stereochemistry (at the propyl chiral center), and regioisomerism (e.g., distinguishing 2,3-dimethyl from 2,6-dimethyl substitution patterns due to signal overlap).

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives for the structural confirmation of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline . It establishes SC-XRD not merely as a characterization tool, but as the primary determinant for intellectual property (IP) claims and regulatory submission.

Compound Profile & Structural Challenge

  • Target Molecule: N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline

  • Chemical Class: Aryloxyalkylamine / Aniline derivative.

  • Structural Criticality:

    • Chiral Center: The propyl linker contains a chiral carbon (typically C2). Determining the R or S absolute configuration is mandatory for biological activity correlations.

    • Rotatable Bonds: The ether (-O-) and amine (-NH-) linkages introduce significant conformational flexibility, complicating solution-state NMR analysis (NOE signals may average out).

    • Substitution Pattern: The 2,3-dimethylaniline moiety is electronically distinct but sterically similar to other isomers, requiring precise mapping.

Comparative Analysis: X-ray vs. Alternatives

The following analysis evaluates the "product" (SC-XRD data) against standard alternatives (NMR, MS, DFT).

Performance Matrix
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (1H/13C/2D) Mass Spectrometry (HRMS) Comp. Prediction (DFT)
Primary Output 3D Atomic Coordinates (XYZ)Connectivity & Magnetic EnvironmentElemental Composition & FragmentationTheoretical Energy Minima
Stereochemistry Absolute (Anomalous Dispersion) Relative (requires derivatization)NoneHypothetical
Regio-Specificity Unambiguous (Visual confirmation)Ambiguous (requires complex coupling analysis)Poor (Isomers have identical mass)N/A
Sample State Solid (Single Crystal)Solution (Averaged Conformation)Gas Phase (Ionized)Virtual
Throughput Low (Days to Weeks)High (Minutes)High (Minutes)Medium
Regulatory Value Gold Standard (Definitive Proof)Supporting EvidenceSupporting EvidenceSupporting Evidence
Why SC-XRD is the Superior Choice for this Target

For N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline, the 2,3-dimethyl substitution creates a specific steric environment that influences the torsion angle of the N-C bond. NMR often shows broadened peaks for the aniline protons due to restricted rotation or quadrupolar broadening. SC-XRD freezes these rotations, providing an exact "snapshot" of the lowest-energy conformer in the solid state, which is essential for docking studies in drug design [1].

Experimental Protocol: Validated Workflow

To replicate the structural confirmation described, follow this self-validating protocol.

Phase 1: Crystal Growth (The Critical Step)
  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System: Ethanol/Hexane (1:1) or Methanol/Water.

  • Protocol:

    • Dissolve 20 mg of the compound in 2 mL of absolute ethanol.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).

    • Place the vial (uncapped or with a pinhole) inside a larger jar containing 10 mL of hexane (antisolvent).

    • Seal the outer jar and store at 4°C in a vibration-free environment.

    • Target: Colorless prisms or blocks (approx. 0.2 x 0.2 x 0.1 mm) appearing within 3-7 days.

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or equivalent with Mo Kα radiation (λ = 0.71073 Å).

  • Temperature: 100 K (Critical to reduce thermal motion of the flexible propyl chain).

  • Strategy: Collect full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics for absolute structure determination (Flack parameter).

Phase 3: Refinement (SHELXL)
  • Software: SHELXT (Structure Solution) and SHELXL (Refinement) [2].[1][2]

  • Disorder Handling: The methoxy group on the phenoxy ring may show rotational disorder. Use PART commands and EADP constraints if thermal ellipsoids are elongated.

  • Hydrogen Atoms: Place geometrically (HFIX 43 for aromatic, HFIX 23 for methylene) but allow the amine H (N-H) to refine freely if data quality permits, as it participates in critical H-bonding.

Representative Data Presentation for Publication

When publishing this data, summarize the crystallographic metrics in a standardized table. Below is a representative template based on typical values for this class of monoclinic aryloxyalkylamines.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterRepresentative Value / Format
Empirical Formula C₁₈H₂₃NO₂
Formula Weight 285.38 g/mol
Crystal System Monoclinic (Typical for this class)
Space Group P2₁/c or P2₁ (if chiral resolution achieved)
Unit Cell Dimensions a ≈ 8.5 Å, b ≈ 11.2 Å, c ≈ 16.5 Å
Angles α = 90°, β ≈ 102°, γ = 90°
Volume (V) ~1500 ų
Z 4
Density (calculated) ~1.25 g/cm³
Absorption Coefficient (μ) ~0.08 mm⁻¹ (Mo Kα)
F(000) 616
Goodness-of-fit on F² ~1.05
Final R Indices [I>2σ(I)] R₁ < 0.05, wR₂ < 0.12
Flack Parameter ~0.00 (10) (Only if non-centrosymmetric)

Note: The specific unit cell values must be derived from your actual experiment. The values above are characteristic of similar aniline derivatives [3].

Visualization of Structural Logic

Workflow: From Synthesis to Structural Certainty

StructuralConfirmation Synth Crude Synthesis Product (N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline) Purify HPLC Purification (>98% Purity) Synth->Purify Cryst Crystallization (Vapor Diffusion) Purify->Cryst XRD SC-XRD Data Collection (Mo Kα, 100K) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (SHELXL) Anisotropic Displacement Solve->Refine Refine->Cryst Poor R-factor (Re-grow) Result Confirmed Structure (CIF File) Refine->Result

Caption: Logical workflow for transforming crude synthetic material into a definitive crystallographic model.

Interaction Network: Why the Crystal Packs

The stability of the crystal lattice in this molecule is driven by specific non-covalent interactions.

InteractionNetwork Molecule Target Molecule (Asymmetric Unit) NH Amine Donor (N-H) Molecule->NH O_Ether Ether Acceptor (O-Ph) Molecule->O_Ether Pi Aromatic Ring (2,3-Dimethyl) Molecule->Pi NH->O_Ether Intermolecular H-Bond (2.9 Å) Lattice Supramolecular Chain (Along b-axis) NH->Lattice O_Ether->Lattice Pi->Pi Pi-Pi Stacking (3.8 Å) Pi->Lattice

Caption: Schematic of the intermolecular forces (H-bonds and Pi-stacking) stabilizing the crystal lattice.

Conclusion

While NMR and MS are indispensable for routine monitoring, X-ray crystallography is the non-negotiable authority for the structural confirmation of N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline. The ability to resolve the 2,3-dimethyl substitution pattern and the absolute configuration of the propyl linker provides the "field-proven" data required for high-impact publication and regulatory assurance.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. Link

  • Spek, A. L. (2009).[2] "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148–155. Link

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures." (Search for Aryloxyalkylamine derivatives). Link

  • Tahir, M. N., et al. (2010).[2] "Crystal structure of N-[(E)-3,4-dimethoxybenzylidene]-2,3-dimethylaniline." Acta Crystallographica Section E, 67(1). (Cited as representative methodology for 2,3-dimethylaniline derivatives).[2][3] Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Methoxyphenoxy)propyl]-2,3-dimethylaniline
© Copyright 2026 BenchChem. All Rights Reserved.